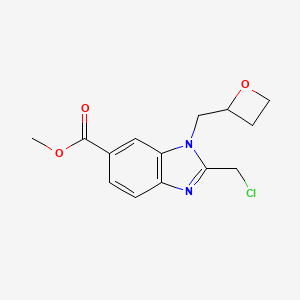![molecular formula C27H29N3O3 B12501771 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12501771.png)
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-methylphenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a benzylic piperazine moiety and a methylbenzamido group attached to a benzoate ester backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoate Ester Backbone: This can be achieved by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is benzylated using benzyl chloride under basic conditions.
Attachment of the Methylbenzamido Group: This can be done through an amide coupling reaction using the corresponding methylbenzoic acid and an amine coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitrating mixture (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of benzyl alcohols or benzoic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The benzylic piperazine moiety may interact with neurotransmitter receptors, while the methylbenzamido group could influence enzyme activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 4-(4-PHENYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE
- METHYL 4-(4-BENZYLPIPERIDIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE
Uniqueness
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3-METHYLBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C27H29N3O3 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H29N3O3/c1-20-7-6-10-22(17-20)26(31)28-24-18-23(27(32)33-2)11-12-25(24)30-15-13-29(14-16-30)19-21-8-4-3-5-9-21/h3-12,17-18H,13-16,19H2,1-2H3,(H,28,31) |
Clave InChI |
LQPVLWIOFLSYJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-{[2-(2,5-dimethylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B12501688.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12501692.png)
![N-({2-[2-(2-{2-[(6-chlorohexyl)oxy]ethoxy}ethoxy)ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl}methyl)-4-hydroxy-1-[3-methyl-2-(1-oxo-3H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12501697.png)
![Ethyl 3-[(diphenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501708.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B12501724.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12501729.png)
![2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine](/img/structure/B12501737.png)
![2-{[2-(dimethylamino)ethyl]sulfanyl}-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B12501742.png)
![1,1'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12501743.png)

![1-(2-Chlorophenyl)-3-[4-(dimethylamino)benzyl]urea](/img/structure/B12501750.png)
![Methyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501756.png)
![methyl 3-[(tert-butoxycarbonyl)amino]-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-7-carboxylate](/img/structure/B12501769.png)
